Product packaging for H-Arg(pmc)-otbu(Cat. No.:CAS No. 169543-81-1)

H-Arg(pmc)-otbu

Cat. No.: B555726
CAS No.: 169543-81-1
M. Wt: 496.7 g/mol
InChI Key: RYYVRFAJTNFQBC-SFHVURJKSA-N
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Description

H-Arg(pmc)-otbu is a useful research compound. Its molecular formula is C24H40N4O5S and its molecular weight is 496.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N4O5S B555726 H-Arg(pmc)-otbu CAS No. 169543-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVRFAJTNFQBC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469996
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169543-81-1
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Optimized Cleavage Cocktails and Scavengers:

The composition of the cleavage cocktail is critical for quenching reactive cations and facilitating clean deprotection.

Scavengers for Sulfonyl-Based Groups: The use of scavengers is essential to trap the reactive species generated during the cleavage of the Pmc group. While traditional cocktails like Reagent K (TFA/water/phenol (B47542)/thioanisole (B89551)/EDT) are effective, less malodorous and highly efficient alternatives are preferred. Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are particularly effective at scavenging the cations liberated from the Pmc group and are strongly recommended. A widely used general-purpose cocktail for peptides containing Arg(Pmc) is TFA/TIS/water (95:2.5:2.5).

Thiol Scavengers: Thioanisole is specifically effective in preventing the reattachment of the cleaved sulfonyl group to tryptophan residues. peptide.com

Table 1: Common Cleavage Cocktails for Peptides with Arg(Pmc)

Cleavage Cocktail CompositionTarget Impurity/ResidueEfficacy and RemarksCitation
TFA / TIS / Water (95:2.5:2.5)General purpose, Trp, Arg(Pmc)Effective, non-malodorous cocktail. TIS is a highly efficient scavenger for Pmc-derived cations.
TFA / Thioanisole / EDT / WaterTrp, Arg(Pmc/Mtr)Thioanisole specifically suppresses sulfonation/alkylation of tryptophan. peptide.com
Reagent K (TFA / Phenol / Water / Thioanisole / EDT)Difficult sequences, multiple Arg, Cys, MetHighly effective and universal but contains toxic and malodorous components.

Protecting Group Strategy:

The choice of protecting groups for other amino acids in the sequence, particularly tryptophan, can dramatically reduce side reactions related to Arg(Pmc) deprotection.

Tryptophan Protection: To completely prevent the modification of tryptophan by the cleaved Pmc group, the use of an acid-labile protecting group on the indole (B1671886) nitrogen is the most effective strategy. The use of Fmoc-Trp(Boc)-OH (where Boc is tert-butyloxycarbonyl) prevents both alkylation and sulfonation side reactions. peptide.com

Alternative Arginine Protection: While H-Arg(pmc)-otbu is the focus, it is noteworthy that alternative protecting groups for arginine are often employed to circumvent the issues associated with Pmc. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely adopted alternative. nih.gov The Pbf group is significantly more acid-labile than Pmc, allowing for faster and more complete deprotection (typically <2 hours) with a reduced risk of side reactions. thermofisher.com Research has shown higher yields of the desired peptide when using Arg(Pbf) compared to Arg(Pmc) under identical cleavage conditions. peptide.com

Table 2: Comparison of Arg(Pmc) vs. Arg(Pbf) in Peptide Synthesis

FeatureArg(Pmc)Arg(Pbf)Citation
Deprotection Time Slow (>4 hours for multiple Arg)Fast (<2 hours typical) thermofisher.com
Acid Lability Less labileMore labile peptide.com
Side Reactions Higher tendency for Trp alkylation and incomplete deprotectionMore easily scavenged, lower side reactions thermofisher.compeptide.com
Peptide Yield (Example) 46% (3-hour TFA treatment)69% (3-hour TFA treatment) peptide.com

Optimization of Synthesis and Deprotection Conditions:

High-Quality Reagents: The synthesis should begin with high-purity building blocks, as impurities in the starting Fmoc-amino acids can be incorporated into the growing peptide chain. nih.gov

Monitoring Deprotection: For sequences with multiple Arg(Pmc) residues, it can be beneficial to monitor the progress of the deprotection step by HPLC to find the optimal cleavage time. This helps to ensure complete removal of the Pmc groups while minimizing acid-catalyzed degradation of the peptide.

Managing Aspartimide Formation: In sequences containing aspartic acid, particularly Asp-Gly or Asp-Arg motifs, aspartimide formation is a major risk during the basic conditions of Fmoc-deprotection. nih.gov The addition of an acidic modifier, such as 1 M ethyl cyano(hydroxyimino)acetate (Oxyma), to the piperidine (B6355638) deprotection solution can significantly reduce the level of these impurities. nih.gov

By implementing a multifaceted strategy that includes the careful selection of scavengers, orthogonal protecting groups for sensitive residues, and optimized reaction conditions, the formation of impurities associated with the use of H-Arg(pmc)-otbu can be effectively minimized, leading to the production of high-purity peptides.

Deprotection Strategies for H Arg Pmc Otbu and Peptides Containing It

Cleavage from Solid Support and Side-Chain Deprotection

In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the final step involves the cleavage of the synthesized peptide from the resin support and the concurrent removal of acid-labile side-chain protecting groups. thermofisher.com For peptides containing H-Arg(Pmc)-OtBu, this is typically achieved in a single step using a strong acid treatment. thermofisher.comthermofisher.com The most common method employs a high concentration of trifluoroacetic acid (TFA). thermofisher.comwpmucdn.com

The structure of the linker attaching the peptide to the solid support dictates the specific cleavage conditions. thermofisher.com For many standard resins, such as those with Wang or Rink Amide linkers, treatment with a high percentage of TFA (e.g., 90-95%) effectively severs the peptide-resin bond while also cleaving the Pmc group from arginine and the tert-butyl (tBu) ester from the C-terminus. thermofisher.comnih.gov The goal is to achieve complete deprotection and cleavage as rapidly as possible to minimize potential side reactions caused by prolonged exposure to the acidic environment. thermofisher.com

Acidolytic Deprotection (TFA-based methods)

Acid-catalyzed cleavage, or acidolysis, is the standard method for removing the Pmc protecting group. researchgate.net The Pmc group was specifically developed to be labile under the same TFA conditions used to remove tBu-based protecting groups, which simplifies the final deprotection process in Fmoc-based peptide synthesis. peptide.com

Typically, a solution of 95% aqueous TFA is used to treat the peptidyl-resin. nih.govpeptide.compeptide.com The cleavage reaction is generally carried out for a period of 1 to 3 hours at room temperature. thermofisher.comnih.gov Following the acid treatment, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. nih.govpeptide.com

During TFA-mediated deprotection, highly reactive cationic species are generated from the cleavage of protecting groups like Pmc and tBu. These carbocations can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and tyrosine. thermofisher.com To prevent these modifications, nucleophilic reagents known as scavengers are added to the cleavage cocktail to trap these reactive ions. wikipedia.org

The choice of scavengers depends on the amino acid composition of the peptide. peptide.compeptide.com Common scavenger cocktails are designed to address specific side reactions.

Triisopropylsilane (B1312306) (TIS): An effective scavenger for quenching the trityl cations generated from protecting groups on asparagine, glutamine, and histidine. It is a non-odorous and effective alternative to reagents like ethanedithiol (EDT). A standard cleavage mixture often includes TFA/TIS/water (95:2.5:2.5, v/v/v). nih.gov

Phenol (B47542): Used to protect tyrosine and tryptophan residues from modification. thermofisher.com

Thioanisole (B89551): Accelerates the removal of the Pmc group by TFA. thermofisher.com It is also recommended when using Pbf-protected arginine to neutralize the cleaved Pbf group. researchgate.net However, it should be used with caution as it can cause partial removal of some cysteine protecting groups.

1,2-Ethanedithiol (B43112) (EDT): An effective scavenger for preventing t-butylation, particularly of tryptophan. thermofisher.com However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to other modifications.

A widely used and robust scavenger mixture, known as Reagent K, is composed of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Another common cocktail, Reagent B, consists of TFA/Phenol/Water/TIPS (88:5:5:2). wpmucdn.com The presence of water in the cleavage mixture is also crucial as it acts as an essential scavenger, helping to suppress side reactions, especially the transfer of the Pmc group to tryptophan. thermofisher.com

ScavengerPrimary RoleCommonly Used WithReference
Triisopropylsilane (TIS)Quenches trityl cations, general scavengerTrp(Boc), Asn(Trt), Gln(Trt), His(Trt) nih.gov
PhenolProtects Tyr and Trp from modificationPeptides containing Tyr and Trp thermofisher.com
ThioanisoleAccelerates Arg(Pmc) deprotectionPeptides containing Arg(Pmc) thermofisher.com
1,2-Ethanedithiol (EDT)Prevents t-butylation of TrpPeptides containing Trp thermofisher.com
Water (H₂O)General scavenger, suppresses Pmc transferMost cleavage cocktails thermofisher.com

The efficiency of Pmc group removal is influenced by the reaction conditions. While standard protocols often provide a good starting point, optimization may be necessary for complex or lengthy peptides.

Concentration: High concentrations of TFA, typically between 50% in DCM and 95% in water, are standard for Pmc cleavage. researchgate.netpeptide.com For some very acid-sensitive resins, a more dilute TFA solution (e.g., 1-2% in DCM) might be used for cleavage from the support, followed by a separate, stronger acid treatment for side-chain deprotection. nih.gov

Time: A typical cleavage time is 2 hours at room temperature. thermofisher.comresearchgate.net However, this can be extended for peptides that are difficult to deprotect. For instance, sequences with multiple Arg(Pmc) residues may require longer reaction times. thermofisher.comthermofisher.com It is advisable not to extend the reaction beyond three hours with certain cleavage mixtures to avoid degradation. thermofisher.com

Temperature: Deprotection reactions are almost universally carried out at room temperature (25°C). researchgate.netpeptide.compeptide.com

The presence of multiple Arg(Pmc) residues within a peptide sequence significantly impacts the time required for complete deprotection. While a single Pmc group may be cleaved within the standard 2-hour timeframe, peptides containing several Arg(Pmc) groups often require extended cleavage times. nih.gov Deprotection can take more than 4 hours when multiple Arg(Pmc) residues are present. thermofisher.com In cases with five or more Arg(Pmc) residues, cleavage may require up to 3 hours with standard TFA cocktails. thermofisher.com This slower deprotection rate is a critical consideration for ensuring the synthesis of a pure final product, as incomplete deprotection is a common issue. researchgate.net

Optimization of Cleavage Conditions (e.g., concentration, time, temperature)

Alternative Deprotection Methods (e.g., Palladium-catalyzed for Allyl Esters)

While TFA-based acidolysis is the most common method, alternative strategies exist for specific applications. An important orthogonal protection scheme involves the use of allyl-based protecting groups, such as allyl esters (OAll). peptide.com These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions used for tBu/Pmc removal. peptide.com

The deprotection of allyl esters is achieved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger. nih.govacsgcipr.orggoogle.com This allows for selective deprotection of a C-terminal allyl ester or a side-chain protecting group without affecting acid-labile groups like Pmc on arginine. peptide.com This strategy is particularly useful for the on-resin cyclization of peptides or the synthesis of protected peptide fragments. google.com

Monitoring Deprotection Progress (e.g., HPLC)

To ensure complete removal of the Pmc and other protecting groups and to optimize cleavage conditions, the progress of the deprotection reaction can be monitored. thermofisher.com The most effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.comchempep.com

By taking small aliquots from the cleavage reaction at different time points, one can analyze the disappearance of the fully protected peptide peak and the appearance of the fully deprotected product peak. thermofisher.com Since protected and unprotected peptides typically have different retention times on an HPLC column, this method provides a clear picture of the reaction's progress. thermofisher.com This analytical approach is especially valuable when dealing with challenging sequences, such as those containing multiple Arg(Mtr/Pmc) residues, allowing for a balance to be struck between complete deprotection and minimizing acid-catalyzed side reactions.

ParameterDescriptionReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) thermofisher.compeptide.comchempep.com
PrincipleSeparation based on hydrophobicity. Protected peptides are generally more hydrophobic and elute later than their deprotected counterparts. thermofisher.com
ProcedureA small sample of the peptidyl-resin is cleaved, and the resulting solution is analyzed at various time intervals. peptide.com
ApplicationOptimizing cleavage time, ensuring complete deprotection, and identifying potential side products. Particularly useful for peptides with multiple Arg(Pmc) residues. thermofisher.com

Research on Side Reactions and Impurity Formation

Sulfonation of Tryptophan Residues by Cleaved Sulfonyl Groups (Pmc, Pbf, Mtr)

During the final cleavage step of Fmoc-SPPS, typically performed with trifluoroacetic acid (TFA), the sulfonyl-based protecting groups from arginine residues, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), are removed. sigmaaldrich.comsigmaaldrich.com The reactive sulfonyl cations generated in this process can electrophilically attack the electron-rich indole (B1671886) ring of tryptophan residues, leading to their sulfonation. sigmaaldrich.comsigmaaldrich.comthermofisher.com This modification results in a significant impurity that can be difficult to separate from the desired peptide. sigmaaldrich.compeptide.com The extent of this side reaction is influenced by the specific protecting group used, with Pmc and Mtr being more prone to this issue than Pbf. sigmaaldrich.compeptide.com For instance, one study reported that a 3-hour cleavage treatment with TFA resulted in 46% of the desired peptide when Arg(Pmc) was used, compared to 69% when Arg(Pbf) was used, highlighting the Pbf group's lower tendency for this side reaction. peptide.compeptide.compeptide.com

Mitigation Strategies (e.g., use of Fmoc-Trp(Boc), Thioanisole)

Several strategies have been developed to minimize or eliminate the sulfonation of tryptophan residues.

Use of N-in-Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH): This is considered one of the most effective methods to prevent sulfonation. sigmaaldrich.comsigmaaldrich.com The tert-butoxycarbonyl (Boc) group on the indole nitrogen protects it from electrophilic attack by the cleaved sulfonyl cations. nbinno.comchempep.com Upon treatment with TFA during cleavage, the Boc group is removed, but it first forms an N-in-carboxy indole intermediate that continues to shield the tryptophan from alkylation and sulfonation. nbinno.comchempep.com This intermediate subsequently decarboxylates during the aqueous work-up. chempep.com The use of Fmoc-Trp(Boc)-OH has been shown to virtually eliminate this side reaction. sigmaaldrich.comsigmaaldrich.com

Use of Scavengers: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the reactive cationic species generated from the protecting groups. sigmaaldrich.com

Thioanisole (B89551): This scavenger is known to accelerate the removal of Pmc, Pbf, and Mtr groups in TFA and can help suppress the sulfonation of tryptophan. sigmaaldrich.comthermofisher.compeptide.compeptide.com However, caution is advised as thioanisole itself can cause modifications on sensitive residues like Met, Trp, Glu, and Asp, particularly in the presence of strong acids like HF or TFMSA. sigmaaldrich.comresearchgate.net It may also cause partial removal of other protecting groups from cysteine residues. sigmaaldrich.com

Trialkylsilanes (TIS, TES): Reagents like triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are effective, non-odorous scavengers that can be used as substitutes for thiol-based scavengers. sigmaaldrich.com They are particularly useful for peptides containing Arg(Pmc) and Trp(Boc). sigmaaldrich.com

The following table summarizes the key mitigation strategies for tryptophan sulfonation.

Mitigation StrategyMechanism of ActionEfficacy and Considerations
Fmoc-Trp(Boc)-OH The Boc group on the indole nitrogen protects it from electrophilic attack. nbinno.comchempep.comHighly effective; considered the standard method to prevent Trp sulfonation. sigmaaldrich.comsigmaaldrich.com
Thioanisole Acts as a scavenger for sulfonyl cations and accelerates Pmc/Pbf removal. sigmaaldrich.comthermofisher.compeptide.comEffective but can lead to other side reactions on sensitive amino acids. sigmaaldrich.comresearchgate.net
Trialkylsilanes (TIS/TES) Quench reactive cations generated during cleavage. sigmaaldrich.comGood, non-odorous alternative to thiols, especially effective with Trp(Boc). sigmaaldrich.com

Dependence on Spatial Distance of Side Chains

The efficiency of the intermolecular transfer of the sulfonyl group from a cleaved arginine to a tryptophan residue is dependent on the spatial proximity of the two amino acids within the peptide sequence. google.com The side reaction is most pronounced when the Arg(Pmc) and Trp residues are separated by only one other amino acid. google.com This proximity effect suggests an intramolecular mechanism or a "cage effect" where the cleaved protecting group reacts with a nearby tryptophan before it can diffuse into the bulk solution. When these residues are further apart in the sequence, the likelihood of this specific side reaction decreases. iris-biotech.dechempep.com

Reattachment of Protecting Groups

During acidolytic cleavage, the cleaved Pmc protecting group exists as a reactive cation. sigmaaldrich.comthermofisher.com If not efficiently trapped by scavengers, this cation can reattach to other nucleophilic sites on the peptide. thermofisher.comvapourtec.com The most common site for reattachment is the indole ring of tryptophan, leading to the sulfonation side reaction discussed above. thermofisher.compeptide.com However, reattachment can also occur on other sensitive residues like tyrosine. thermofisher.comthermofisher.com The use of effective scavenger cocktails, such as those containing water, TIS, and/or thioanisole, is crucial to minimize this problem. sigmaaldrich.comthermofisher.com The Pbf group is reported to be less prone to reattachment side reactions compared to Pmc. peptide.com

Formation of δ-Lactam during Arginine Incorporation

A significant side reaction during the coupling step of arginine, particularly when using Fmoc-Arg(Pmc)-OH or Fmoc-Arg(Pbf)-OH, is the intramolecular cyclization to form a δ-lactam. nih.govresearchgate.net This occurs when the activated carboxylic acid of the arginine derivative reacts with its own side-chain guanidino group, forming a stable six-membered ring. researchgate.netrsc.org This side reaction consumes the activated amino acid, preventing its incorporation into the growing peptide chain and potentially leading to the formation of deletion sequences. researchgate.netrsc.org The formation of δ-lactam is a critical issue, especially in large-scale synthesis where minimizing excess reagents is economically important. nih.gov Studies have shown that different arginine protecting groups have varying tendencies to form this side product, with Fmoc-Arg(NO₂)-OH showing a lower propensity for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH under certain conditions. nih.gov To counteract this, repetitive or double couplings are often performed for arginine residues to ensure complete incorporation. researchgate.net

The table below compares the propensity of different protected arginine derivatives to form δ-lactam.

Arginine DerivativePropensity for δ-Lactam FormationCoupling Efficiency
Fmoc-Arg(Pbf)-OH Higher tendency (e.g., 12% at 30 min in one study). nih.govCan achieve high efficiency (>99%) despite side reaction. nih.gov
Fmoc-Arg(NO₂)-OH Lower tendency (e.g., 3% at 30 min in one study). nih.govCan achieve high efficiency (>99%). nih.gov
Fmoc-Arg(Boc)₂-OH Very high tendency (e.g., 60% at 30 min in one study). nih.govLow efficiency (e.g., 28%) due to predominant side reaction. nih.gov

Unintended Modifications of Sensitive Residues (e.g., Met, Cys, Tyr)

Besides the sulfonation of tryptophan, the cleavage conditions required for Pmc-protected arginine can lead to modifications of other sensitive amino acid residues if scavengers are not used appropriately.

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during cleavage. sigmaaldrich.compeptide.com This can be minimized by using scavengers like ethyl methyl sulfide (B99878) (EMS) or by performing the cleavage under a nitrogen atmosphere with degassed solvents and peroxide-free ether for precipitation. sigmaaldrich.com

Cysteine (Cys): The free thiol group of cysteine is highly nucleophilic and can be alkylated by carbocations generated during cleavage. sigmaaldrich.com Protecting groups like trityl (Trt) are typically used, and scavengers such as 1,2-ethanedithiol (B43112) (EDT) are effective at preventing side reactions. sigmaaldrich.com

Tyrosine (Tyr): The phenolic side chain of tyrosine can be alkylated by t-butyl cations or modified by cleaved Pmc groups, although this is less common than tryptophan modification. thermofisher.comthermofisher.com The use of scavengers like phenol (B47542) can offer some protection. sigmaaldrich.com

Impact of Slow Reaction Kinetics on Coupling Completeness

The bulky nature of the Pmc protecting group, combined with the arginine side chain, can lead to steric hindrance during the coupling reaction. google.comchempep.com This steric bulk can result in slow reaction kinetics, which may lead to incomplete coupling, especially in "difficult" sequences or when synthesizing long peptides. google.com Incomplete coupling results in the formation of deletion peptides, where one or more amino acids are missing from the target sequence. To overcome this, strategies such as using more potent coupling reagents (e.g., HATU), extended coupling times, or double coupling protocols are often employed to drive the reaction to completion. chempep.com

Strategies for Impurity Minimization and High Purity Peptide Production

The production of high-purity peptides using solid-phase peptide synthesis (SPPS) is contingent on the effective management and minimization of side reactions. When incorporating arginine protected with 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), such as in H-Arg(pmc)-otbu, several specific challenges arise. Strategic selection of building blocks, cleavage conditions, and scavenger cocktails is paramount to mitigate the formation of impurities and ensure the integrity of the final peptide product.

A primary concern with the Pmc group is its cleavage by trifluoroacetic acid (TFA), which generates reactive cationic species. These species can lead to unwanted modifications of sensitive amino acid residues within the peptide sequence. Furthermore, the kinetics of Pmc group removal can be slow, leading to incomplete deprotection. thermofisher.com

Key Impurity Formation Pathways with Arg(Pmc):

Sulfonation: The sulfonic acid moiety released from the Pmc group during TFA cleavage can modify other residues. In the absence of effective scavengers, O-sulfonation of serine and threonine residues can occur, forming peptide sulfuric acid mono-esters. nih.gov N-sulfonation of the deprotected arginine has also been observed.

Tryptophan Alkylation: The carbocation generated from the Pmc protecting group is highly reactive and can alkylate the indole ring of tryptophan residues. peptide.comiris-biotech.de This side reaction is influenced by the proximity of the arginine and tryptophan residues in the peptide sequence.

Incomplete Deprotection: The Pmc group is more acid-stable than some other arginine protecting groups like Pbf. thermofisher.com Complete removal can require extended treatment with strong acid (e.g., >4 hours in TFA), especially in sequences containing multiple Arg(Pmc) residues. thermofisher.com Failure to achieve complete deprotection results in a significant impurity that can be difficult to separate from the target peptide. researchgate.net

δ-Lactam Formation: This side reaction is common during the coupling of arginine derivatives. The activated carboxylic acid can cyclize with the δ-guanidino group, consuming the activated amino acid and leading to the formation of deletion sequences (des-Arg) in the final product. nih.gov

Strategies for Minimizing Impurities:

To counteract these side reactions, several strategies have been developed, focusing on optimized protecting group schemes and cleavage protocols.

Analytical and Characterization Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of H-Arg(pmc)-otbu and for monitoring the progress of peptide synthesis reactions. peptide.comsigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the context of this compound, analytical HPLC is used to validate the purity of the starting material, often requiring a purity of ≥95% or higher for use in synthesis. During solid-phase peptide synthesis (SPPS), HPLC is invaluable for monitoring the efficiency of both coupling and deprotection steps. thermofisher.com For instance, after a coupling reaction, an HPLC trace can reveal the presence of any remaining unreacted amino acid. Similarly, during the removal of protecting groups like the Pmc or tBu groups, HPLC can track the disappearance of the protected species and the appearance of the deprotected product. peptide.comthermofisher.com The progress of cleavage of the Mtr group from arginine, a process that can be slow, is also effectively monitored by HPLC. peptide.com

A typical HPLC analysis involves using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA). sci-hub.senih.gov The retention time (Rt) of the compound is a key identifier. For example, in one study, the purity of a synthesized peptide containing Arg(Pmc) was confirmed by HPLC with a purity of 99% and a retention time of 32 minutes. google.com

Table 1: HPLC Analysis Parameters

Parameter Typical Value/Condition Source(s)
Column C18 Reverse-Phase sci-hub.senih.gov
Mobile Phase A Water with 0.1% TFA sci-hub.seub.edu
Mobile Phase B Acetonitrile with 0.1% TFA sci-hub.seub.edu
Gradient Linear gradient of Mobile Phase B into A sci-hub.se
Flow Rate 1.0 mL/min nih.govub.edu

| Detection | UV at 214 nm or 220 nm | sci-hub.seub.edu |

Mass Spectrometry (MS, MALDI-TOF, UPLC-MS) for Molecular Weight and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm the identity of peptides synthesized using this building block. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly employed.

The molecular formula for this compound is C24H40N4O5S, with a corresponding molecular weight of 496.68 g/mol . chemimpex.com Mass spectrometry can verify this mass with high accuracy. For example, in the synthesis of a glycododecapeptide, MALDI-TOF-MS was used to confirm the mass of the final product containing an Arg(Pmc) residue. thieme-connect.de The observed mass of 1868.8 [M+H]+ closely matched the calculated mass of 1867.9. thieme-connect.de Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to identify peptide fragments containing Arg(Pmc). rsc.org

UPLC-MS combines the separation power of UPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio data, which is invaluable for confirming the presence and integrity of the Arg(Pmc) moiety within a complex peptide sequence.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source(s)
Molecular Formula C24H40N4O5S chemimpex.com
Molecular Weight 496.68 g/mol chemimpex.com
Observed Mass (MALDI-TOF) Varies by peptide thieme-connect.dersc.org

| Observed Mass (ESI) | Varies by peptide | rsc.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D COSY) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of this compound and peptides derived from it. researchgate.net Both one-dimensional (1H NMR, 13C NMR) and two-dimensional (e.g., COSY) techniques provide information about the chemical environment of individual atoms within the molecule.

For this compound, key signals in the 1H NMR spectrum include the characteristic peak for the tert-butyl (tBu) protons, which typically appears around δ 1.44 ppm. The protons of the Pmc protecting group and the arginine backbone will have distinct chemical shifts that can be assigned through detailed analysis.

In the context of a larger peptide, NMR is used to confirm the correct sequence and three-dimensional structure. For instance, in a study of a cyclic pentapeptide containing Arg(Pmc), 1H NMR was used to identify intramolecular hydrogen bonds and to determine the peptide's preferred conformation in solution. rsc.org 13C NMR provides complementary information about the carbon skeleton of the molecule. rsc.orgrsc.org 2D COSY experiments help to establish connectivity between protons, aiding in the complete assignment of the NMR spectrum. ru.nl

Table 3: Predicted/Typical NMR Chemical Shifts (δ) for this compound Moieties

Nucleus Functional Group Predicted/Typical Chemical Shift (ppm) Source(s)
1H tert-Butyl (OtBu) ~1.44
1H Arginine α-H Varies (peptide context) ru.nlscienceopen.com
1H Pmc aromatic protons Varies rsc.org
13C tert-Butyl (OtBu) carbons ~27.9, ~82.1 (quaternary) rsc.org
13C Arginine α-C Varies (peptide context) rsc.orgru.nl

| 13C | Pmc carbons | Varies | rsc.org |

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, including those involving this compound. rochester.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products.

In peptide synthesis, TLC can be used to check the completion of a coupling reaction. rochester.edu A typical TLC plate will have three lanes: one for the starting material (e.g., the N-terminally deprotected peptide), one for the reaction mixture, and a "cospot" containing both. rochester.eduiastate.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For example, the Rf of a related compound, Fmoc-Glu(Arg(Pbf)-OtBu)-OH, was reported as 0.28 in a 5:2:1 mixture of ethyl acetate, hexanes, and methanol (B129727) with 0.5% acetic acid. nih.gov

For compounds containing amine groups, a ninhydrin (B49086) stain can be used to visualize the spots. scienceopen.com For UV-active compounds like those with the Pmc group, a UV lamp is used for visualization. rochester.edu

Kaiser Test for Coupling Completion and Deprotection Confirmation

The Kaiser test, or ninhydrin test, is a highly sensitive qualitative test used extensively in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines. peptide.comsigmaaldrich.com This makes it an invaluable tool for confirming the completion of both coupling and deprotection steps involving this compound. researchgate.netrsc.org

After a deprotection step to remove an N-terminal protecting group (like Fmoc), a small sample of the resin-bound peptide is taken. The Kaiser test should yield a positive result (an intense blue color), indicating the presence of a free primary amine ready for the next coupling reaction. nih.govgoogle.com

Conversely, after a coupling reaction where an amino acid like this compound has been added to the growing peptide chain, the Kaiser test is used to confirm that the reaction has gone to completion. researchgate.netnih.gov A negative result (yellow or colorless) indicates that all the free primary amines have reacted, and the coupling is complete. researchgate.netiris-biotech.de If the test is positive, it signifies incomplete coupling, and the reaction may need to be repeated or extended. nih.govgoogle.com

It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus of proline. peptide.com

Advanced Research Applications and Future Directions

Drug Development and Therapeutic Agents

H-Arg(pmc)-otbu is a valuable component in the synthesis of peptide-based therapeutic agents. chemimpex.com Peptides are excellent drug candidates due to their high receptor selectivity and potency, coupled with relatively low toxicity. nih.gov The incorporation of specialized derivatives like this compound is crucial for modifying amino acid sequences to create novel pharmaceutical compounds that can target specific biological pathways. chemimpex.com Many synthetic peptides have already become significant commercial and pharmaceutical products, including hormones like oxytocin (B344502) and calcitonin. nih.gov The use of this building block aids in the development of innovative drugs for a range of diseases by enabling the precise construction of complex and effective peptide therapeutics. chemimpex.comchemimpex.com

Bioconjugation Techniques

In the field of bioconjugation, this compound is utilized in techniques that involve linking biomolecules to other entities, such as surfaces or drug molecules. chemimpex.com This process is fundamental to creating sophisticated systems like targeted drug delivery vehicles. chemimpex.com By incorporating this arginine derivative into a peptide sequence, researchers can introduce specific functionalities that allow for subsequent conjugation reactions. These strategies are essential for developing advanced diagnostics and therapeutics where the precise attachment of a peptide to another molecule is required to achieve the desired biological effect. chemimpex.com

Research in Cancer Therapeutics

The compound is actively explored in cancer research for its potential to create more effective and selective treatments. chemimpex.comamericanchemicalsuppliers.com Researchers utilize this compound to synthesize peptide analogues that can modify the properties of anticancer drugs, aiming to improve their selectivity for tumor cells and reduce side effects for the patient. chemimpex.com A key area of peptide-based cancer therapy involves targeting angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.gov For example, peptides containing the Arg-Gly-Asp (RGD) sequence, such as the drug Cilengitide, can target integrin receptors that are upregulated during angiogenesis. nih.govrsc.org The synthesis of such complex peptide drugs relies on protected amino acids like this compound to assemble the required sequence accurately.

Protein Engineering and Design of Novel Proteins

This compound plays a role in the sophisticated field of protein engineering and the design of novel proteins with tailored properties. chemimpex.com This discipline facilitates significant advancements in biotechnology and synthetic biology by enabling the creation of proteins not found in nature. chemimpex.com For instance, researchers have developed methods for the chemical semi-synthesis of proteins with post-translational modifications, using protected amino acid building blocks to incorporate modified residues at specific sites. nih.govnih.gov This allows for detailed studies of protein function and the development of proteins with enhanced stability, novel catalytic activities, or specific binding capabilities. The ability to incorporate protected arginine derivatives is crucial for constructing these engineered proteins. nih.gov

Improving Pharmacokinetic Properties of Peptide-Based Drugs

A major challenge in peptide therapeutics is their often-poor pharmacokinetic profile, characterized by short plasma half-life. nih.gov this compound is recognized for its effectiveness in the synthesis of peptides with improved pharmacokinetic properties, leading to enhanced bioavailability and efficacy. chemimpex.comchemimpex.com The strategic incorporation of protected and modified amino acids can increase a peptide's stability against enzymatic degradation and alter its absorption, distribution, and excretion characteristics. nih.gov Strategies such as lipidation—attaching fatty acids to a peptide—can significantly enhance a peptide's therapeutic profile, and the synthesis of such lipidated peptides often requires versatile building blocks like this compound. nih.gov

Development of Novel Protecting Group Chemistries

The Pmc and OtBu groups on this compound are products of extensive research into protecting group chemistries for peptide synthesis. The development of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a significant advance for arginine protection in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com It is designed to be labile to moderate acid, such as trifluoroacetic acid (TFA), allowing it to be removed simultaneously with tert-butyl (tBu) based side-chain protecting groups and cleavage of the peptide from the resin. peptide.compeptide.com

However, the evolution of protecting groups is ongoing. A notable side reaction with the Pmc group is the alkylation of sensitive tryptophan residues during deprotection. peptide.comiris-biotech.de This led to the development of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is more acid-labile and significantly reduces this side reaction. peptide.comug.edu.plub.edu More recently, even more labile groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been introduced to address challenges in synthesizing peptides with multiple arginine residues. ub.edumdpi.com Similarly, research into C-terminal protecting groups continues, with a focus on developing new t-butyl based esters that can help prevent side reactions like aspartimide formation. researchgate.net This continuous innovation in protecting group chemistry aims to improve the efficiency, purity, and scope of peptide synthesis. iris-biotech.de

Table 1: Comparison of Common Sulfonyl-Based Protecting Groups for Arginine

Protecting Group Full Name Relative Acid Lability Key Features & Issues
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Moderate Widely used in Fmoc/tBu SPPS; can cause alkylation of tryptophan residues. peptide.comiris-biotech.deug.edu.pl
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Higher than Pmc More rapidly cleaved than Pmc; reduces tryptophan alkylation; currently a preferred choice. peptide.comug.edu.plub.edumdpi.com
Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Lower than Pmc/Pbf Requires stronger acid or longer deprotection times; largely replaced by Pmc and Pbf in Fmoc chemistry. ug.edu.plub.edu
MIS 1,2-Dimethylindole-3-sulfonyl Higher than Pbf The most acid-labile sulfonyl group to date; beneficial for multiple-Arg peptides and acid-sensitive sequences. ub.edu

Investigation of Peptide Aggregation in Relation to Protecting Groups

Peptide aggregation during synthesis is a significant challenge that can lead to low yields and purification difficulties, particularly for hydrophobic sequences. nih.govresearchgate.net Research has shown that the properties of amino acid side chains and their protecting groups can influence aggregation. Arginine itself has been used as a "sequence breaker" to inhibit the self-assembly of peptides prone to aggregation by introducing electrostatic repulsion. nih.gov Studies investigating aggregation often employ arginine derivatives with protecting groups. For example, H-Arg(Pbf)-OtBu, a close analogue of this compound, has been used in the synthesis of peptide fragments to study and mitigate aggregation. nih.gov Future research may focus more specifically on how different side-chain protecting groups, including Pmc and its alternatives, directly impact the solubility and aggregation propensity of peptide chains while they are being assembled on the solid support, potentially leading to new strategies that improve the synthesis of "difficult" sequences. researchgate.net

Table 2: Compound Names Mentioned in the Article

Abbreviation / Common Name Full Chemical Name
This compound L-Arginine, N2-(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl-, 1,1-dimethylethyl ester
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonyl
OtBu / tBu tert-butyl / tert-butyloxy
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonyl
MIS 1,2-dimethylindole-3-sulfonyl
Fmoc 9-fluorenylmethoxycarbonyl
TFA Trifluoroacetic acid
Cilengitide Cyclo(Arg-Gly-Asp-D-Phe-NMe-Val)

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic pathway for H-Arg(pmc)-otbu while minimizing side reactions?

  • Methodological Answer : Begin by identifying compatible protecting groups for the arginine side chain (e.g., Pmc) and tert-butyl esters (OtBu). Use computational tools (e.g., molecular modeling) to predict steric and electronic interactions that may affect coupling efficiency. Validate synthetic steps via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) based on empirical observations of byproduct formation .

Q. What spectroscopic techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm backbone connectivity and protecting group stability. Use mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight. For crystalline samples, X-ray diffraction (employing SHELX for structure refinement) can resolve stereochemical ambiguities . Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to detect functional groups like carbamate (Pmc) and ester (OtBu) .

Q. How should researchers approach solvent selection for this compound synthesis to balance solubility and reactivity?

  • Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., dichloromethane, DMF) to avoid undesired cleavage of Pmc/OtBu groups. Use Hansen solubility parameters to predict solubility. Conduct pilot reactions in small-scale vials to test solvent compatibility with reagents (e.g., coupling agents like HATU/DIPEA). Include control experiments to assess solvent-induced side reactions .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Re-examine experimental conditions:

  • For XRD discrepancies, check for twinning or disorder in the crystal lattice using SHELXL refinement tools. Compare thermal ellipsoid plots to identify dynamic motion in the Pmc group .
  • For NMR inconsistencies, confirm sample homogeneity (e.g., via HPLC) and solvent deuteration levels. Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by rotameric equilibria .
  • Apply Bayesian statistics to quantify uncertainty in data interpretation .

Q. What strategies are recommended for optimizing this compound stability in long-term storage for biochemical assays?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC to quantify degradation products (e.g., deprotection or hydrolysis). Lyophilize samples with cryoprotectants (trehalose, mannitol) and store under inert gas (argon). Validate stability via circular dichroism (CD) to monitor conformational changes .

Q. How can researchers systematically address low yields in solid-phase peptide synthesis (SPPS) of this compound?

  • Methodological Answer :

  • Step 1 : Diagnose coupling efficiency via Kaiser test or UV monitoring of Fmoc deprotection.
  • Step 2 : Optimize resin swelling (e.g., use DCM/DMF mixtures) and coupling times.
  • Step 3 : Introduce capping steps (e.g., acetic anhydride) to terminate truncated sequences.
  • Step 4 : Use machine learning models to predict aggregation-prone sequences and adjust protecting group strategies .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer :

  • Documentation : Provide step-by-step protocols with exact reagent grades, equipment models, and environmental conditions (e.g., humidity logs).
  • Validation : Share raw data (NMR FIDs, XRD .cif files) via repositories like Zenodo.
  • Collaboration : Use platforms like protocols.io for peer review of methods pre-publication .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for humane endpoints and sample sizes. Include negative controls to distinguish compound toxicity from procedural effects. For EU-based studies, comply with GDPR requirements for data anonymization in published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.